2-(2-Fluoro-4-methyl-phenylamino)-ethanol
Description
2-(2-Fluoro-4-methyl-phenylamino)-ethanol is an ethanol derivative featuring a phenylamino group substituted with fluorine at the ortho (2nd) position and a methyl group at the para (4th) position. Notably, indicates that this compound (or its acetic acid variant) is discontinued commercially, possibly due to challenges in synthesis or superior alternatives .
Properties
IUPAC Name |
2-(2-fluoro-4-methylanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7-2-3-9(8(10)6-7)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTLFSZFIMNUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methyl-phenylamino)-ethanol typically involves the reaction of 2-fluoro-4-methylaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methyl-phenylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluoro-4-methyl-phenylamino)-ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-methyl-phenylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups contribute to the compound’s binding affinity and selectivity. The aminoethanol moiety may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-(2-Fluoro-4-methyl-phenylamino)-ethanol with five related compounds:
Physicochemical Properties
- Polarity and Solubility: 2-(4-Fluorophenyl)ethanol () has moderate polarity due to the aromatic fluorine and hydroxyl group, making it soluble in ethanol and ethyl acetate . 2-[Phenyl(phenylmethyl)amino]ethanol () exhibits higher hydrophobicity due to bulky benzyl groups, likely reducing water solubility . this compound is expected to have intermediate polarity, with solubility influenced by the electron-withdrawing fluorine and electron-donating methyl groups .
- Thermal Stability: Compounds with branched alkyl chains (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol in ) show enhanced thermal stability, suitable for industrial processes .
Biological Activity
2-(2-Fluoro-4-methyl-phenylamino)-ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Structure : The compound features a fluorinated phenyl group attached to an amino ethanol moiety, which is significant for its biological interactions.
- Molecular Formula : CHFNO
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. The mechanism involves the inhibition of bacterial growth through interference with cellular processes.
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.78 - 1.56 µM |
| Escherichia coli | 1.0 - 2.0 µM |
This data suggests a promising efficacy against common pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 3.5 |
These findings highlight its potential as a therapeutic agent in oncology.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can act as a competitive inhibitor for certain enzymes, disrupting metabolic pathways essential for microbial and cancer cell survival.
- Receptor Modulation : It may bind to receptors involved in cell signaling, altering the downstream effects that lead to cell growth or death.
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound:
- Study on Antimicrobial Efficacy : A study involving a series of bacterial strains showed that the compound significantly reduced bacterial load in vitro and in vivo models.
- Cancer Cell Line Study : In vitro experiments using MCF-7 and HeLa cells demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity, indicating its potential utility in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
